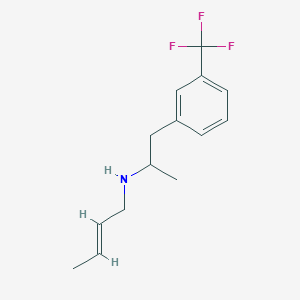

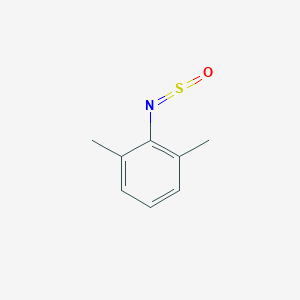

1,3-Dimethyl-2-(sulfinylamino)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of sulfur-containing organic compounds is well represented in the provided papers. For instance, the four-component synthesis of (Z)-4-alkoxy-1,3-dimethylalk-2-enyl methyl sulfones involves the intermediacy of sultines, which are derived from the suprafacial hetero-Diels-Alder addition of sulfur dioxide to dienes . Additionally, the synthesis of sterically hindered

科学的研究の応用

Hydrogen Bonding in Solvents

One relevant area of research focuses on the interactions in mixtures involving solvents like Dimethyl Sulfoxide (DMSO), which shares a part of the name with the compound . DMSO is known for its ability to form hydrogen bonds with various co-solvents, influencing its physical and chemical properties (Kiefer, Noack, & Kirchner, 2011; Kiefer, Noack, & Kirchner, 2011). This property is critical for its use as a solvent in chemical syntheses and biomedical applications, highlighting the importance of understanding solvent interactions in chemical research.

Supramolecular Chemistry

Supramolecular chemistry, involving the self-assembly of molecules, is another area where compounds with similar complexity to 1,3-Dimethyl-2-(sulfinylamino)benzene might find application. The review by Cantekin, de Greef, and Palmans (2012) on Benzene-1,3,5-tricarboxamide highlights the use of such molecules in nanotechnology, polymer processing, and biomedical applications due to their ability to form one-dimensional, nanometer-sized structures stabilized by hydrogen bonding (Cantekin, de Greef, & Palmans, 2012).

Pharmacology and Synthetic Chemistry

Research on the pharmacological and synthetic profiles of compounds such as benzothiazepine reveals the potential for diverse bioactivities, including coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker effects (Dighe et al., 2015). This demonstrates the vast potential for chemical compounds in therapeutic applications, suggesting that a compound like 1,3-Dimethyl-2-(sulfinylamino)benzene could also be explored for similar activities.

Environmental and Industrial Applications

The study of dimethyl ether (DME) as an alternative fuel in compression ignition engines by Park and Lee (2014) showcases the environmental and industrial relevance of methylated compounds (Park & Lee, 2014). Although not directly related to 1,3-Dimethyl-2-(sulfinylamino)benzene, it underscores the interest in developing applications for compounds that offer environmental benefits and energy solutions.

作用機序

Target of Action

It’s worth noting that sulfonamide drugs, which share a similar sulfinylamino functional group, are known to target enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase .

Mode of Action

Benzene derivatives, including this compound, often undergo electrophilic aromatic substitution reactions . This involves the formation of a sigma-bond with the electrophile, generating a positively charged intermediate, followed by the removal of a proton, yielding a substituted benzene ring .

Biochemical Pathways

Sulfonamide drugs, which share a similar sulfinylamino functional group, are known to interfere with the synthesis of folic acid in bacteria, inhibiting their growth .

Pharmacokinetics

The molecular weight of the compound is 16723 g/mol , which could potentially influence its bioavailability and pharmacokinetic properties.

Result of Action

It’s worth noting that sulfonamide drugs, which share a similar sulfinylamino functional group, have a range of pharmacological activities, such as treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Safety and Hazards

“1,3-Dimethyl-2-(sulfinylamino)benzene” is classified as a hazardous substance . It has been assigned the signal word “Danger” and is associated with various hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), and H335 (May cause respiratory irritation) .

特性

IUPAC Name |

1,3-dimethyl-2-(sulfinylamino)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-6-4-3-5-7(2)8(6)9-11-10/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRVOUXRJSMZTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N=S=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-2-(sulfinylamino)benzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。